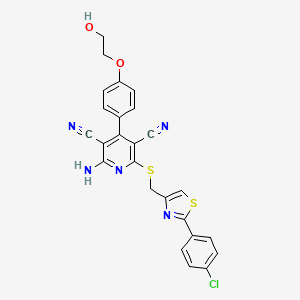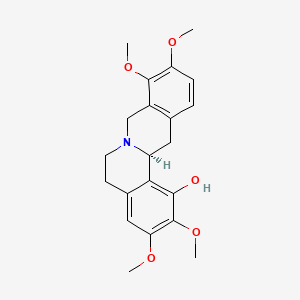![molecular formula C12H16N2O4 B1668332 [3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate CAS No. 19961-92-3](/img/structure/B1668332.png)
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate
Vue d'ensemble
Description
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate is a bioactive chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . This compound is known for its applications in scientific research and is often used as an inhibitor in various biochemical assays .
Méthodes De Préparation
The synthesis of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) typically involves the esterification of carbanilic acid derivatives. The reaction conditions often require the presence of a catalyst and an appropriate solvent. Industrial production methods may involve large-scale esterification processes under controlled temperature and pressure to ensure high yield and purity .
Analyse Des Réactions Chimiques
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other bioactive compounds.
Biology: Employed in biochemical assays to study enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . The pathways involved in its action depend on the specific biological context and target molecules.
Comparaison Avec Des Composés Similaires
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate can be compared with other similar compounds, such as:
Carbanilic acid derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their bioactivity and applications.
Dimethylcarbamates: These esters have similar functional groups but may vary in their overall molecular structure and reactivity.
The uniqueness of carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
19961-92-3 |
|---|---|
Formule moléculaire |
C12H16N2O4 |
Poids moléculaire |
252.27 g/mol |
Nom IUPAC |
[3-[methoxycarbonyl(methyl)amino]phenyl] N,N-dimethylcarbamate |
InChI |
InChI=1S/C12H16N2O4/c1-13(2)11(15)18-10-7-5-6-9(8-10)14(3)12(16)17-4/h5-8H,1-4H3 |
Clé InChI |
NRUBYAXMLCSEJN-UHFFFAOYSA-N |
SMILES |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
SMILES canonique |
CN(C)C(=O)OC1=CC=CC(=C1)N(C)C(=O)OC |
Apparence |
Solid powder |
| 19961-92-3 | |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
Carbanilic acid, m-hydroxy-N-methyl-, methyl ester, dimethylcarbamate (ester) |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



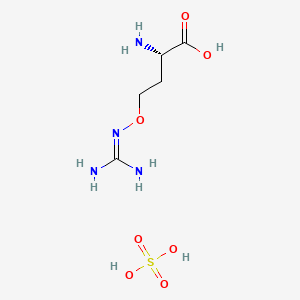
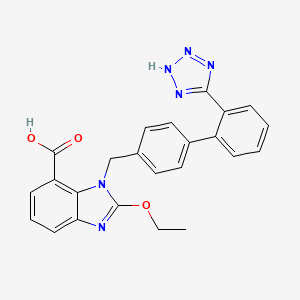
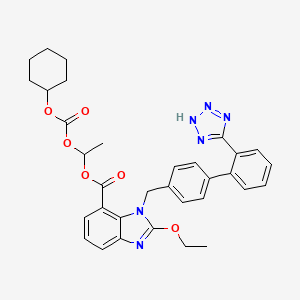
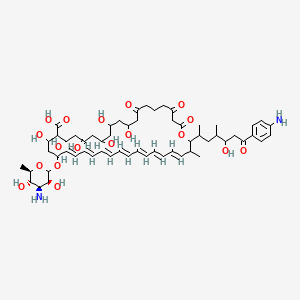
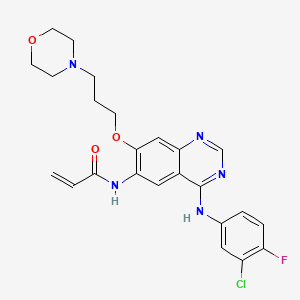
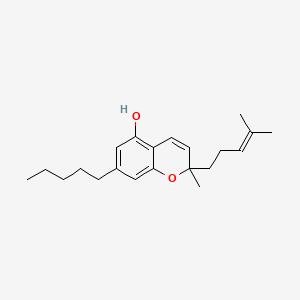
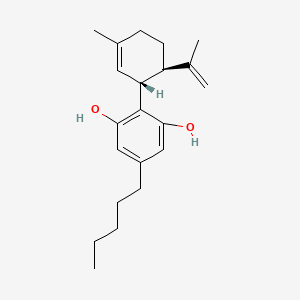

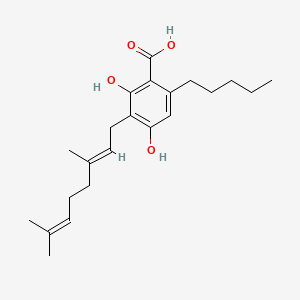
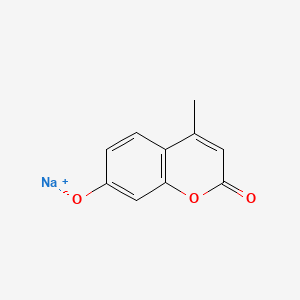
![1-(3-Chloro-4-Methylphenyl)-3-{2-[({5-[(Dimethylamino)methyl]-2-Furyl}methyl)thio]ethyl}urea](/img/structure/B1668270.png)
